molecular formula C16H16BrNO2 B11319618 7-bromo-N-cyclopentyl-1-benzoxepine-4-carboxamide

7-bromo-N-cyclopentyl-1-benzoxepine-4-carboxamide

Cat. No.: B11319618
M. Wt: 334.21 g/mol
InChI Key: MYRLYNARXSZTKU-UHFFFAOYSA-N
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Description

7-bromo-N-cyclopentyl-1-benzoxepine-4-carboxamide is a synthetic organic compound that belongs to the class of benzoxepines. This compound is characterized by the presence of a bromine atom at the 7th position, a cyclopentyl group attached to the nitrogen atom, and a carboxamide group at the 4th position of the benzoxepine ring. Benzoxepines are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-N-cyclopentyl-1-benzoxepine-4-carboxamide typically involves the following steps:

    Formation of the Benzoxepine Ring: The benzoxepine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a substituted phenol and an appropriate electrophile.

    Amidation: The cyclopentyl group can be introduced through an amidation reaction using cyclopentylamine and a suitable carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

7-bromo-N-cyclopentyl-1-benzoxepine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 7-bromo-N-cyclopentyl-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular signaling pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-bromo-N-cyclopentyl-1-benzoxepine-4-carboxamide is unique due to the presence of the cyclopentyl group, which may impart distinct physicochemical properties and biological activities compared to other similar compounds

Properties

Molecular Formula

C16H16BrNO2

Molecular Weight

334.21 g/mol

IUPAC Name

7-bromo-N-cyclopentyl-1-benzoxepine-4-carboxamide

InChI

InChI=1S/C16H16BrNO2/c17-13-5-6-15-12(10-13)9-11(7-8-20-15)16(19)18-14-3-1-2-4-14/h5-10,14H,1-4H2,(H,18,19)

InChI Key

MYRLYNARXSZTKU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC=C2

Origin of Product

United States

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